

# Pharmacological profile of 4-Hydroxybutanoic acid and its precursors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Hydroxybutanoic acid

Cat. No.: B3434851

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of **4-Hydroxybutanoic Acid** and Its Precursors

## Executive Summary

**4-Hydroxybutanoic acid**, commonly known as gamma-hydroxybutyrate (GHB), is a compound of significant interest due to its dual nature as an endogenous neurotransmitter and a potent central nervous system (CNS) depressant with therapeutic applications and a high potential for abuse.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of the pharmacological profile of GHB and its readily available chemical precursors,  $\gamma$ -butyrolactone (GBL) and 1,4-butanediol (1,4-BD). We will explore the intricate pharmacokinetics that govern the rapid conversion of these precursors into GHB, the complex pharmacodynamics defined by a dual-receptor mechanism of action, established clinical applications, and the analytical methodologies crucial for its detection and quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique neuroactive agent.

## Introduction: A Molecule of Duality

GHB is a short-chain fatty acid structurally similar to the principal inhibitory neurotransmitter,  $\gamma$ -aminobutyric acid (GABA).<sup>[3][4]</sup> It is found endogenously in the mammalian brain, where it is believed to function as a neurotransmitter or neuromodulator.<sup>[5][6]</sup> Exogenously administered, GHB and its precursors exhibit potent CNS depressant effects, which has led to its clinical use as a treatment for narcolepsy and alcohol withdrawal, but also to its misuse as a recreational

drug.[1][7][8] The unregulated availability of its precursors, GBL and 1,4-BD, which are rapidly metabolized to GHB in vivo, poses a significant challenge for public health and law enforcement.[5] Understanding the complete pharmacological cascade, from precursor ingestion to CNS effect, is paramount for both therapeutic development and toxicological assessment.

## Pharmacokinetics: The Journey from Precursor to Active Compound

The pharmacological effects of GBL and 1,4-BD are almost entirely attributable to their rapid and efficient conversion to GHB.[9][10] While GHB itself is absorbed orally, its precursors often exhibit faster absorption and higher bioavailability due to their greater lipophilicity.[11]

### Absorption and Bioavailability

- GHB: When administered orally as its sodium salt (sodium oxybate), GHB is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 20 to 60 minutes.[5][8][12] Oral bioavailability is approximately 25%. [1]
- GBL: As a lipophilic lactone, GBL is absorbed faster than GHB.[11] It is undetectable in plasma following administration because it is almost instantaneously hydrolyzed into GHB by paraoxonase (lactonase) enzymes in the blood.[9][11] This rapid conversion results in a faster onset of action compared to GHB.[11]
- 1,4-BD: This precursor is also quickly absorbed, with a time to maximal plasma concentration (Tmax) of about 24 minutes.[13] Its conversion to GHB is slightly slower than that of GBL, leading to a less potent but longer-acting profile.[11]

### Metabolism: The Bioactivation Pathways

The conversion of GBL and 1,4-BD to GHB is a critical step in their pharmacology. These pathways are efficient and represent the primary mechanism of action for the precursors.

- GBL to GHB: GBL is hydrolyzed by lactonases present in the blood and liver, a rapid one-step conversion.[9][10][11]

- 1,4-BD to GHB: The metabolism of 1,4-BD is a two-step enzymatic process primarily occurring in the liver.[14]
  - Step 1: Alcohol dehydrogenase (ADH) oxidizes 1,4-BD to 4-hydroxybutyraldehyde.[9][14]
  - Step 2: Aldehyde dehydrogenase (ALDH) then rapidly converts 4-hydroxybutyraldehyde to GHB.[9] This reliance on ADH is significant; co-ingestion with ethanol, another ADH substrate, can competitively inhibit 1,4-BD metabolism.[15] Furthermore, the ADH inhibitor fomepizole has been shown to markedly reduce the conversion of 1,4-BD to GHB, confirming this primary metabolic route.[14][16]



[Click to download full resolution via product page](#)

Caption: Metabolic conversion pathways of precursors GBL and 1,4-BD to the active GHB.

## Distribution and Elimination

GHB readily crosses the blood-brain barrier via monocarboxylate transporters.<sup>[17]</sup> It has a small volume of distribution and is rapidly eliminated.<sup>[8][12]</sup> The elimination half-life is short, typically ranging from 30 to 60 minutes.<sup>[1][5][12]</sup> Metabolism is the primary route of elimination (>95%), with GHB being converted to succinic semialdehyde and then succinic acid, which enters the Krebs cycle and is ultimately metabolized to CO<sub>2</sub> and water.<sup>[1][18]</sup> Consequently, only a small fraction (1-5%) of an exogenous dose is excreted unchanged in the urine, leading to a short detection window of 3-10 hours post-ingestion.<sup>[5]</sup>

| Parameter                               | GHB (Sodium Oxybate)            | GBL                                          | 1,4-BD                                         |
|-----------------------------------------|---------------------------------|----------------------------------------------|------------------------------------------------|
| Time to Peak (T <sub>max</sub> )        | 20-60 min <sup>[5][12]</sup>    | Very rapid (converts to GHB) <sup>[11]</sup> | ~24-39 min <sup>[13][14]</sup>                 |
| Elimination Half-life (t <sub>½</sub> ) | 30-60 min <sup>[1][5][12]</sup> | Short (as GHB) <sup>[11]</sup>               | ~39 min (as 1,4-BD)<br><sup>[13][14]</sup>     |
| Primary Conversion Enzyme               | N/A                             | Paraoxonase (Lactonase) <sup>[11]</sup>      | Alcohol Dehydrogenase (ADH) <sup>[9][14]</sup> |
| Bioavailability                         | ~25% (Oral) <sup>[1]</sup>      | High (as GHB) <sup>[11]</sup>                | High (as GHB) <sup>[9]</sup>                   |

Table 1: Comparative Pharmacokinetic Parameters.

## Pharmacodynamics: A Dual-Receptor Mechanism of Action

The central effects of GHB are complex and mediated by its interaction with at least two distinct receptor systems in the brain.<sup>[9][19][20]</sup> The predominant pharmacological and toxicological effects are attributed to its action at the GABA-B receptor, while more nuanced neuromodulatory effects are mediated through a specific, high-affinity GHB receptor (GHBR).<sup>[9][19]</sup>

## GABA-B Receptor Agonism

At pharmacological concentrations achieved through exogenous administration, GHB acts as a weak partial agonist at the GABA-B receptor.[17][19][21] This interaction is responsible for the profound CNS depressant effects, including:

- Sedation and hypnosis[9][17]
- Anesthesia[19]
- Respiratory depression[9]
- Hypothermia[9]

The addictive properties and withdrawal phenomena are also largely attributed to actions at the GABA-B receptor.[19][20] Studies using GABA-B receptor-deficient mice have confirmed that the typical sedative and behavioral effects of GHB are absent, cementing the critical role of this receptor in its overt pharmacological profile.[17]

## GHB Receptor (GHBR) Agonism

GHB also binds with high affinity to its own specific receptor, the GHBR (GPR172A), which is distinct from GABA receptors.[17][19][22] These receptors are located in specific brain regions, including the hippocampus and cortex.[19] The GHBR is an excitatory G-protein coupled receptor.[22] Activation of the GHBR is thought to mediate some of the more subtle, neuromodulatory effects of GHB, particularly at lower, endogenous concentrations.[17] This includes the modulation of neurotransmitter release, most notably dopamine.[19]

## Biphasic Effects on Dopamine

GHB's effect on the dopaminergic system is biphasic and complex, involving both receptor systems:

- Initial Inhibition: At lower concentrations, GHB can inhibit dopamine release, an effect likely mediated by GHBR activation on non-dopaminergic neurons or via GABA-B receptors on dopamine terminals.[1][19]
- Subsequent Increase: This initial inhibition is followed by a later increase in dopamine release and synthesis.[1][19] This rebound hyperactivity may contribute to the euphoric and rewarding properties of the drug.[19]



[Click to download full resolution via product page](#)

Caption: Dual receptor signaling pathways for GHB in the central nervous system.

## Clinical Applications and Toxicology

### Therapeutic Uses

The sodium salt of GHB, sodium oxybate (Xyrem®), is an approved medication for specific conditions, leveraging its potent effects on sleep architecture.[5][23]

- **Narcolepsy:** It is a first-line treatment for narcolepsy with cataplexy.[7][24] Sodium oxybate is effective at reducing excessive daytime sleepiness and the frequency of cataplexy attacks.[7][23]
- **Alcohol Withdrawal:** In some countries, it is used to manage alcohol withdrawal syndrome and maintain abstinence, typically at dosages of 50 mg/kg per day in divided doses.[7][24]

### Toxicology and Abuse

GHB has a steep dose-response curve, meaning a small increase in dose can lead from euphoria to life-threatening overdose.[5][9] The primary toxic effects are extensions of its CNS depressant activity.

- Overdose Symptoms: Common features include sedation, bradycardia, myoclonus, severe respiratory depression, and coma.[3][8][12] Patients can present with a Glasgow Coma Scale (GCS) of 3 but often experience rapid, agitated recovery.[3]
- Co-ingestion Risks: Combining GHB or its precursors with other CNS depressants like alcohol or benzodiazepines significantly increases the risk of fatal respiratory depression.[1]
- Dependence and Withdrawal: Chronic use leads to tolerance and physical dependence. Abrupt cessation can trigger a severe withdrawal syndrome characterized by anxiety, insomnia, tremors, and delirium, which can be life-threatening and may require management with benzodiazepines or barbiturates.[8]

## Key Experimental Methodologies

Accurate quantification of GHB in biological matrices is essential for both clinical monitoring and forensic toxicology. The endogenous nature of GHB requires sensitive and specific analytical methods to distinguish between physiological and exogenous levels.

## Protocol: Quantification of GHB in Blood/Plasma by GC-MS

This protocol describes a common and robust method for GHB analysis. The causality for each step is explained to ensure a self-validating system.

**Objective:** To accurately quantify GHB concentrations in blood plasma using gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and chemical derivatization.

**Methodology:**

- Sample Preparation & Internal Standard Spiking:
  - Step: To 1 mL of plasma sample in a glass tube, add a known concentration of a deuterated internal standard (e.g., GHB-d6).
  - Causality: The internal standard is chemically identical to the analyte but has a different mass. It is added at the beginning to account for any loss of analyte during the extraction

and derivatization process, ensuring accurate quantification.

- Protein Precipitation & Acidification:

- Step: Add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube. Add a small volume of acid (e.g., HCl) to lower the pH.
- Causality: Proteins interfere with chromatographic analysis and must be removed. Acidification ensures that GHB, a carboxylic acid, is in its protonated, less polar form, which improves its extraction efficiency into an organic solvent.

- Liquid-Liquid Extraction (LLE):

- Step: Add an immiscible organic solvent (e.g., ethyl acetate).[25] Vortex vigorously for several minutes to facilitate the transfer of GHB from the aqueous phase to the organic phase. Centrifuge to separate the layers.
- Causality: LLE isolates the analyte of interest from water-soluble matrix components (salts, sugars) based on its differential solubility. Ethyl acetate is a common choice for moderately polar compounds like GHB.

- Derivatization:

- Step: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[25] Heat the sample (e.g., 70°C for 20 minutes).
- Causality: GHB has polar hydroxyl and carboxyl groups, making it non-volatile and unsuitable for direct GC analysis. Derivatization with BSTFA replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups, creating a volatile derivative (di-TMS-GHB) that can be vaporized and passed through the GC column.[26][27]

- GC-MS Analysis:

- Step: Inject a small volume (e.g., 1  $\mu$ L) of the derivatized sample into the GC-MS system.

- Causality: The GC separates the derivatized GHB from other components based on its boiling point and interaction with the capillary column. The mass spectrometer then fragments the molecule and detects specific ions. For di-TMS-GHB, characteristic ions (e.g., m/z 233, 204) are monitored for identification and quantification (Selected Ion Monitoring - SIM mode).[25][27]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of GHB in biological samples via GC-MS.

## Conclusion

**4-Hydroxybutanoic acid** and its precursors, GBL and 1,4-BD, represent a unique class of neuroactive compounds. Their pharmacology is characterized by rapid metabolic activation of the precursors, a short duration of action, and a complex dual-receptor mechanism involving both inhibitory (GABA-B) and excitatory (GHBR) signaling. This profile underpins both its therapeutic utility in disorders of sleep and its significant potential for abuse and toxicity. A thorough understanding of its pharmacokinetics, from precursor absorption to GHB elimination, and its pharmacodynamic effects on CNS receptors is essential for the development of novel therapeutics, the management of clinical intoxications, and the interpretation of forensic evidence.

## References

- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?
- Morse, B. L., & Morris, M. E. (2014).  $\gamma$ -Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. *The AAPS Journal*, 16(4), 819–826.
- Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. *Current Neuropharmacology*, 13(1), 47–70.
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?
- Busardò, F. P., Kyriakou, C., Napoletano, S., Marinelli, E., & Zaami, S. (2015). Clinical applications of sodium oxybate (GHB): from narcolepsy to alcohol withdrawal syndrome. *European review for medical and pharmacological sciences*, 19(24), 4654–4663.
- Tunnicliff, G. (1997). Sites of action of gamma-hydroxybutyrate (GHB)--a neuroactive drug with abuse potential. *Journal of toxicology. Clinical toxicology*, 35(6), 581–590.
- Wood, D. M., Looker, J. J., Shaikh, L., & Dargan, P. I. (2014). The clinical toxicology of  $\gamma$ -hydroxybutyrate,  $\gamma$ -butyrolactone and 1,4-butanediol. *Clinical Toxicology*, 52(3), 1–11.
- Dr. Oracle. (2025). Which receptor does Gamma-Hydroxybutyric acid (GHB) act on?
- Thai, D., Dyer, J. E., Jacob, P., & Haller, C. A. (2007). Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. *Annals of emergency medicine*, 50(4), 461–466.
- ResearchGate. (2025). The clinical toxicology of  $\gamma$ -hydroxybutyrate,  $\gamma$ -butyrolactone and 1,4-butanediol.
- Wikipedia. (n.d.).  $\gamma$ -Hydroxybutyric acid.
- Wikipedia. (n.d.).  $\gamma$ -Butyrolactone.

- Medscape. (2025). Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology.
- ResearchGate. (n.d.). Metabolic pathway of GBL and 1,4-BD.
- Maitre, M., Hechler, V., Vayer, P., Gobaille, S., Cash, C. D., & Mandel, P. (1990). gamma-Hydroxybutyrate conversion into GABA induces displacement of GABAB binding that is blocked by valproate and ethosuximide. *Journal of neurochemistry*, 55(5), 1720–1725.
- ResearchGate. (n.d.). Chemical conversion of 1,4-butanediol to GHB through 4-hydroxybutanal.
- Pardi, D., & Black, J. (2006). Clinical pharmacology of 1,4-butanediol and gamma-hydroxybutyrate after oral 1,4-butanediol administration to healthy volunteers. *Journal of clinical pharmacology*, 46(1), 26–34.
- LeBeau, M. A., Christenson, R. H., Levine, B., & Smialek, J. E. (2000). Determination of gamma-hydroxybutyrate (GHB) in biological specimens by gas chromatography--mass spectrometry. *Journal of analytical toxicology*, 24(1), 1–7.
- Wikipedia. (n.d.). Sodium oxybate.
- ResearchGate. (2025). Butanediol (BD) Conversion to Gamma-Hydroxybutyrate, (GHB), Is Markedly Reduced by Fomepizole (4-MP), an Alcohol Dehydrogenase Blocker.
- Boston University Libraries. (n.d.). Method development and validation for the identification and quantitation of gamma-hydroxybutyrate in urine, blood, and oral fluid using gas chromatography-mass spectrometry.
- LeBeau, M. A., Christenson, R. H., Levine, B., & Smialek, J. E. (2000). Determination of y-Hydroxybutyrate (GHB) in Biological Specimens by Gas Chromatography- Mass Spectrometry. *Journal of Analytical Toxicology*, 24(1), 1-7.
- ResearchGate. (2025). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome.
- Musile, G., Paluan, F., & Marson, P. (2004). Determination of gamma-hydroxybutyric acid in biological fluids by using capillary electrophoresis with indirect detection. *Journal of chromatography. B, Analytical technologies in the biomedical and life sciences*, 801(2), 297–302.
- MedlinePlus. (2025). Sodium Oxybate.
- Goodwin, A. K., Froestl, W., & Weerts, E. M. (2009). Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons. *Psychopharmacology*, 204(3), 465–476.
- ResearchGate. (2025). Clinical applications of sodium oxybate (GHB): From narcolepsy to alcohol withdrawal syndrome.
- Safrole. (n.d.). GBL or gamma-Butyrolactone: Chemistry and Facts.

- Lingenhoehl, K., Brom, R., Heid, J., Kaupmann, K., Froestl, W., & Bettler, B. (1999). Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors. *Neuropharmacology*, 38(11), 1667–1673.
- SciSpace. (n.d.). Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by GC-MS.
- Semantic Scholar. (n.d.). Clinical applications of sodium oxybate (GHB): from narcolepsy to alcohol withdrawal syndrome.
- Piras, A. P., Pfab, F., Schmidt-Mende, K., Soyka, M., & Berron, D. (2010). Pharmacokinetics of 1,4-butanediol in rats: bioactivation to gamma-hydroxybutyric acid, interaction with ethanol, and oral bioavailability. *Drug metabolism and disposition: the biological fate of chemicals*, 38(9), 1543–1550.
- Science.gov. (n.d.). ghb receptor mechanisms: Topics.
- Ovid. (n.d.). Gamma-hydroxybutyrate – a drug of abuse.
- Taylor & Francis Online. (n.d.). The clinical toxicology of gamma-hydroxybutyrate, gamma-butyrolactone and 1,4-butanediol.
- ResearchGate. (2025). Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons.
- Wikipedia. (n.d.). GHB receptor.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem Compound Database.
- Rupa Health. (n.d.). 4-Hydroxybutyric Acid.
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1.  $\gamma$ -Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Buy 4-Hydroxybutanoic acid (EVT-3531581) | 591-81-1 [evitachem.com]
- 3. Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. 4-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 5. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sites of action of gamma-hydroxybutyrate (GHB)--a neuroactive drug with abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical applications of sodium oxybate (GHB): from narcolepsy to alcohol withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The clinical toxicology of  $\gamma$ -hydroxybutyrate,  $\gamma$ -butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9.  $\gamma$ -Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 11.  $\gamma$ -Butyrolactone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacology of 1,4-butanediol and gamma-hydroxybutyrate after oral 1,4-butanediol administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of 1,4-butanediol in rats: bioactivation to gamma-hydroxybutyric acid, interaction with ethanol, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. researchgate.net [researchgate.net]
- 19. consensus.app [consensus.app]
- 20. droracle.ai [droracle.ai]
- 21. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GHB receptor - Wikipedia [en.wikipedia.org]
- 23. Sodium oxybate - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]

- 26. Determination of gamma-hydroxybutyrate (GHB) in biological specimens by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Pharmacological profile of 4-Hydroxybutanoic acid and its precursors]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434851#pharmacological-profile-of-4-hydroxybutanoic-acid-and-its-precursors]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)